- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gasInternational Electronic Conference on Synthetic Organic Chemistry, 2009, ,,
Cas no 89-98-5 (2-Chlorobenzaldehyde)

2-Chlorobenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chlorobenzaldehyde
- OCBA
- 2 chloro benzaldehyde
- O-chlorobenzenecarboxyaldehyde
- ortho-chlorobenzaldehyde
- OCAD
- O-CHLOROBENZALDEHYDE
- m-Iodotoluene
- 2-Chlorobenzophenone
- 2-Chlorbenzaldehyd
- 2-chloro-benzaldehyde
- 2-CHLOROBENZALDEHYDE (1 LT )
- 2-CHLOROBENZALDEHYDE FOR PHARMA SYNTHESIS
- 2-Clorobenzaldeide
- 3-Chlorobenzophenone
- 4-Chlorobenzophenone
- -Chlorobenzaldehyde
- m-Chlorobenzophenone
- O CHLOROBENZALDEHYDE
- o-Chlor-benzaldehyd
- o-chloro-benzaldehyd
- o-chloro-benzaldehyde
- O-CHLOROBENZALDEHYDE( OCBA)
- o-Chlorobenzophenone
- o-Chloroformylbenzene
- ORTHOCHLOROBENZALDEHYDE
- p-Chlorobenzophenone
- Standard for GC
- USAF m-7
- Chlorobenzaldehyde
- Benzaldehyde, 2-chloro-
- Benzaldehyde, o-chloro-
- o-Chloorbenzaldehyde
- 2-Chloorbenzaldehyde
- o-Chlorobenzenecarboxaldehyde
- 2-chloro benzaldehyde
- 2-Chlorbenzaldehyd [German]
- o-Chloorbenzaldehyde [Dutch]
- 2-Chloorbenzaldehyde [Dutch]
- 2-Clorobenzaldeide [Italian]
- QHR24X1LXK
- BENZALDEHYDE,CHLORO
- CS-W003973
- o-chlorobezaldehyde
- NSC 15347
- (2-chloro)benzaldehye
- W-100351
- Benzaldehyde, chloro-
- D77644
- NCGC00091218-02
- SMR001216556
- 2-chlorobezaldehyde
- 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)
- LS-1903
- AI3-04254
- CCRIS 5991
- (2-chloro) benzaldehyde
- NSC15347
- EINECS 201-956-3
- 2-chlorobenzenaldehyde
- MLS001056242
- (2-chloro)benzaldehyde
- 89-98-5
- DTXCID204764
- FT-0658390
- AMY39073
- NSC 174140
- MFCD00003304
- AKOS000119188
- 35913-09-8
- CHEMBL1547989
- UNII-QHR24X1LXK
- FT-0611908
- CAS-89-98-5
- WLN: VHR BG
- EN300-19123
- HSDB 2727
- InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5
- Q2195231
- Tox21_200373
- EC 201-956-3
- 2- chlorobenzaldehyde
- FT-0611909
- NSC-15347
- Benzaldehyde, chloro- (9CI)
- Z104472866
- STR00143
- 2-Chlorobenzaldehyde, 99%
- STL146016
- NCGC00257927-01
- SCHEMBL97422
- F2190-0599
- DTXSID5024764
- CHLOROBENZALDEHYDE, O-
- 6-chlorobenzaldehyde
- BENZALDEHYDE,CHLORO-
- NCGC00091218-01
- 2-Chlorobenzaldehyde (ACI)
- Benzaldehyde, o-chloro- (8CI)
- 2-Chlorobenzoic aldehyde
- 2-Chlorophenylcarboxaldehyde
- 2-Chlorobenzaldehyde,98%
- DS-006490
- NS00009019
- DB-303226
-
- MDL: MFCD00003304
- Renchi: 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
- Clave inchi: FPYUJUBAXZAQNL-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Cl)=CC=CC=1
- Brn: 385877
Atributos calculados
- Calidad precisa: 140.00300
- Masa isotópica única: 140.003
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 103
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 2.3
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: Colorless needle like crystals or colorless or light yellow oily liquid with benzaldehyde odor
- Denso: 1.248 g/mL at 25 °C(lit.)
- Punto de fusión: 9-11 °C (lit.)
- Punto de ebullición: 212°C(lit.)
- Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- índice de refracción: n20/D 1.566(lit.)
- PH: 2.9 (H2O)(saturated aqueous solution)
- Disolución: 1.8g/l
- Coeficiente de distribución del agua: 0.1-0.5 g/100 mL at 24 ºC
- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, iron, strong reducing agents. Moisture and light-sensitive.
- PSA: 17.07000
- Logp: 2.15250
- Sensibilidad: Air Sensitive
- Presión de vapor: 1.27 mmHg ( 50 °C)
- Disolución: It can be dissolved in alcohol, ether, acetone and benzene organic solvents, and slightly soluble in water.
2-Chlorobenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H314
- Declaración de advertencia: P280,P305+P351+P338,P310
- Número de transporte de mercancías peligrosas:UN 3265 8/PG 3
- Wgk Alemania:1
- Código de categoría de peligro: 34
- Instrucciones de Seguridad: S26-S45
- Código F de la marca fuka:8-9-23
- Rtecs:CU5075000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:II
- Período de Seguridad:8
- TSCA:Yes
- Categoría de embalaje:III
- Términos de riesgo:R34
- Nivel de peligro:8
- Condiciones de almacenamiento:Low temperature ventilation and drying in warehouse
2-Chlorobenzaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
China Customs Code:
2924299035Overview:
2924299035 Chlorpyrifos methyl\Cyhalon\O-amides, etc. [including chlorotoluron\Chloranilin\Methyl fluor from wheat straw\Wheat straw isopropyl fluoride].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2924299035 2-chlorobenzaldehyde.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
2-Chlorobenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673540335-100ml |
2-Chlorobenzaldehyde |
89-98-5 | 98% | 100ml |
¥ 88.8 | 2024-07-20 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H61300-500g |
2-Chlorobenzaldehyde |
89-98-5 | 98% | 500g |
¥250.00 | 2022-11-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045890-100g |
2-Chlorobenzaldehyde |
89-98-5 | 98% | 100g |
¥30.00 | 2024-11-13 | |
AN HUI ZE SHENG Technology Co., Ltd. | C15461-100ml |
2-Chlorobenzaldehyde |
89-98-5 | 100ml |
¥532.00 | 2023-09-15 | ||
Enamine | EN300-19123-2.5g |
2-chlorobenzaldehyde |
89-98-5 | 95.0% | 2.5g |
$27.0 | 2024-11-13 | |
Life Chemicals | F2190-0599-2.5g |
2-chlorobenzaldehyde |
89-98-5 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
OTAVAchemicals | 1901923-250MG |
2-chlorobenzaldehyde |
89-98-5 | 90% | 250MG |
$115 | 2023-06-25 | |
eNovation Chemicals LLC | D633132-1kg |
2-Chlorobenzaldehyde |
89-98-5 | 97% | 1kg |
$300 | 2024-06-05 | |
Life Chemicals | F2190-0599-0.25g |
2-chlorobenzaldehyde |
89-98-5 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
TRC | C364505-10g |
2-Chlorobenzaldehyde |
89-98-5 | 10g |
$ 64.00 | 2023-09-08 |
2-Chlorobenzaldehyde Métodos de producción
Métodos de producción 1
Métodos de producción 2
- Efficient oxidation of alcohols with tert-butyl hydroperoxide catalyzed by Mo(CO)6 supported on multiwall carbon nanotubesComptes Rendus Chimie, 2013, 16(2), 109-113,
Métodos de producción 3
- Study on the aerobic oxidation of aromatic alcohols to carbonyl compounds in waterZhejiang Gongye Daxue Xuebao, 2013, 41(1), 65-67,
Métodos de producción 4
- Synthetic applications of purified laccase from Pleurotus sajor caju MTCC-141Russian Journal of General Chemistry, 2015, 85(1), 173-175,
Métodos de producción 5
1.2 Reagents: Hydrogen peroxide Catalysts: Tempo Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Copper catalyzed oxidation of benzylic alcohols in water with H2O2Applied Catalysis, 2012, 411, 411-412,
Métodos de producción 6
- 2,4,6-trimethylpyridinium chlorochromate (TMPCC) as an efficient and novel oxidizing agent for the chemoselective oxidation of alcohols to the corresponding carbonyl compounds.Journal of the Chilean Chemical Society, 2009, 54(2), 191-193,
Métodos de producción 7
- Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insightsSynthetic Communications, 2016, 46(7), 636-644,
Métodos de producción 8
- Gaseous nitrogen dioxide for sustainable oxidative deprotection of trimethylsilyl ethersPhosphorus, 2012, 187(1), 142-148,
Métodos de producción 9
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(33), 17580-17588,
Métodos de producción 10
- Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygenMaterials Express, 2017, 7(2), 79-92,
Métodos de producción 11
1.2 Reagents: Water ; 0.5 h, 25 °C
- Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cationsChemistry - A European Journal, 2016, 22(39), 14036-14041,
Métodos de producción 12
- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3Catalysis Communications, 2013, 40, 27-31,
Métodos de producción 13
- A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of alcoholsSynthesis, 2010, (23), 3974-3976,
Métodos de producción 14
- Green oxidation of alcohols in water by a polyoxometalate nano capsule as catalystInorganic Chemistry Communications, 2015, 55, 135-138,
Métodos de producción 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesisGreen Chemistry, 2014, 16(10), 4524-4529,
Métodos de producción 16
- Oxidation of benzyl alcohols to the corresponding carbonyl compounds catalyzed by copper (II) meso-tetra phenyl porphyrin as cytochrome P-450 model reactionInorganic Chemistry Communications, 2011, 14(10), 1561-1568,
Métodos de producción 17
- Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactionsChemSusChem, 2009, 2(1), 83-88,
Métodos de producción 18
- Copper(II)-Ethanolamine Triazine Complex on Chitosan-Functionalized Nanomaghemite for Catalytic Aerobic Oxidation of Benzylic AlcoholsCatalysis Letters, 2021, 151(1), 45-55,
Métodos de producción 19
- Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide compositesApplied Organometallic Chemistry, 2020, 34(8),,
2-Chlorobenzaldehyde Raw materials
2-Chlorobenzaldehyde Preparation Products
2-Chlorobenzaldehyde Proveedores
2-Chlorobenzaldehyde Literatura relevante
-
1. Facile access to 2,5-diaryl fulleropyrrolidines: magnesium perchlorate-mediated reaction of [60]fullerene with arylmethylamines and aryl aldehydesHong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Chun-Xiang Liu,Xiao-Feng Zhang,Li Liu,Chao-Yang Liu RSC Adv. 2016 6 79095
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2. Verdazyls. Part 33. EPR and ENDOR studies of 6-oxo- and 6-thioxoverdazyls. X-Ray molecular structure of 1,3,5-triphenyl-6-oxoverdazyl and 3-tert-butyl-1,5-diphenyl-6-thioxoverdazylFranz A. Neugebauer,Hans Fischer,Claus Krieger J. Chem. Soc. Perkin Trans. 2 1993 535
-
Yujiro Hayashi,Seiji Aratake,Takahiko Itoh,Tsubasa Okano,Tatsunobu Sumiya,Mitsuru Shoji Chem. Commun. 2007 957
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Yang Xu,Yu Wang,Peiyuan Liu,Guo-Chao Chu,Huajian Xu,Yi-Ming Li,Jun Wang,Jing Shi Org. Biomol. Chem. 2018 16 7036
-
Charles R. K. Changunda,B. C. Venkatesh,William K. Mokone,Amanda L. Rousseau,Dean Brady,Manuel A. Fernandes,Moira L. Bode RSC Adv. 2020 10 8104
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